N-([1,1'-biphenyl]-2-yl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core substituted with a 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl group at the 1-position and a [1,1'-biphenyl]-2-yl moiety at the 4-carboxamide position.
Properties
IUPAC Name |
1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(2-phenylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-27-16-20(23(26-27)31-2)24(30)28-14-12-18(13-15-28)22(29)25-21-11-7-6-10-19(21)17-8-4-3-5-9-17/h3-11,16,18H,12-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHWKPKVEAGOTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs in Antiviral Research (Piperidine-4-Carboxamides)
Key Compounds from (SARS-CoV-2 Antivirals):
- Compound 4 : 1-(3-Ethoxy-4-hydroxybenzyl)-N-(3′-fluoro-[1,1′-biphenyl]-3-yl)piperidine-4-carboxamide
- Compound 7 : N-(3′-Chloro-[1,1′-biphenyl]-3-yl)-1-(4-hydroxybenzyl)piperidine-4-carboxamide
Key Observations :
- Biphenyl substituents (fluoro, chloro) and position (2-yl vs. 3-yl) significantly impact antiviral potency. The 3′-fluoro group in Compound 4 enhances potency (EC₅₀ = 0.12 µM) compared to 3′-chloro (EC₅₀ = 0.34 µM) .
- The target compound’s 3-methoxy-1-methyl-pyrazole may improve metabolic stability over hydroxybenzyl groups, which are prone to glucuronidation .
Analogs in Pesticide Chemistry (Pyrazole Carboxamides)
- Structure: 3-(Difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide
- Residue Definition: Includes parent compound and metabolites (e.g., M700F048, a glucopyranosyl conjugate) .
Key Observations :
- The trifluorobiphenyl in Fluxapyroxad enhances lipophilicity and environmental persistence, whereas the target compound’s unsubstituted biphenyl may reduce bioaccumulation risks.
- The 3-methoxy group in the target compound could resist oxidative degradation compared to Fluxapyroxad’s difluoromethyl group .
Analogs in Drug Discovery (Piperidine-Based Therapeutics)
- Structure: Contains a (3R,6S)-phenylcaprolactam core and trifluoroethylated amide.
Key Observations :
- Piperidine- vs. azepane-based cores influence conformational flexibility and target binding.
Q & A
Q. What are the recommended synthetic routes for preparing N-([1,1'-biphenyl]-2-yl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide?
The synthesis typically involves multi-step protocols:
- Step 1: Condensation of a substituted pyrazole carboxylic acid (e.g., 3-methoxy-1-methylpyrazole-4-carboxylic acid) with piperidine-4-carboxamide derivatives. describes analogous pyrazole-piperidine conjugates synthesized via carbodiimide-mediated coupling .
- Step 2: Introduction of the biphenyl group via Buchwald-Hartwig amination or Ullmann coupling, as seen in for aryl-piperidine systems .
- Purification: Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (e.g., using DCM/methanol) are standard methods .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry of the pyrazole and piperidine moieties (e.g., methoxy group at pyrazole C3) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] ion) and fragmentation patterns .
- HPLC: Ensures purity (>98%) via reverse-phase C18 columns with UV detection at 254 nm .
Q. How should researchers handle stability and storage of this compound?
- Storage: Under inert atmosphere (argon) at -20°C to prevent hydrolysis of the carboxamide or pyrazole carbonyl groups .
- Stability Tests: Monitor degradation via accelerated thermal analysis (40°C/75% RH for 4 weeks) and UV-Vis spectroscopy for photo-degradation .
Advanced Research Questions
Q. What structural modifications enhance target affinity while reducing off-target effects?
- Key Modifications ():
- Piperidine Substituents: Bulky groups (e.g., isopropyl) at the piperidine N-position improve selectivity for T-type Ca channels over L-type .
- Pyrazole Methoxy Group: Fluorine substitution at pyrazole C3 increases metabolic stability but may reduce solubility; balancing lipophilicity with LogP <3 is critical .
- Methodology: Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like kinases or GPCRs, followed by in vitro assays (e.g., radioligand displacement) .
Q. How can in vivo pharmacological efficacy be evaluated for this compound?
- Hypertension Models (): Administer orally (10–30 mg/kg) to spontaneously hypertensive rats (SHRs). Monitor blood pressure via telemetry and assess reflex tachycardia to differentiate from L-type Ca blockers .
- Tumor Xenograft Models (): Dose daily (50 mg/kg) in athymic mice with BT-474 breast cancer xenografts. Measure tumor volume and biomarker phosphorylation (e.g., Akt Ser473) via Western blot .
Q. What computational strategies elucidate interactions with biological targets?
- Molecular Dynamics (MD): Simulate binding to SARS-CoV-2 papain-like protease (PLpro) using AMBER or GROMACS. Key interactions include hydrogen bonding with the biphenyl group and hydrophobic contacts with the pyrazole .
- Free Energy Perturbation (FEP): Quantify binding energy changes upon substituent modifications (e.g., methoxy → trifluoromethyl) .
Data Contradictions and Resolution
Q. How to address discrepancies in synthetic yields across studies?
Q. Why do some analogs show reduced potency despite structural similarity?
- Case Study (): Substituting isopropyl with ethyl at piperidine N-position lowers T-type Ca channel inhibition by 10-fold.
- Analysis: Steric hindrance and conformational flexibility of the substituent impact binding pocket access .
Methodological Best Practices
Q. What in vitro assays are recommended for preliminary screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
